1-(2-Methoxyethyl)piperidin-4-one
Description
Significance as a Pivotal Synthetic Intermediate in Organic Chemistry
The primary significance of 1-(2-Methoxyethyl)piperidin-4-one lies in its potential as a versatile synthetic intermediate. The piperidin-4-one core offers multiple reactive sites for chemical modification. The ketone functional group at the 4-position can undergo a wide range of chemical transformations, including nucleophilic addition, reduction to an alcohol, and conversion to an amine via reductive amination. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
Furthermore, the nitrogen atom within the piperidine (B6355638) ring, substituted with a 2-methoxyethyl group, can influence the compound's physical and chemical properties, such as its solubility and basicity. The presence of the ether linkage in the side chain can also offer a site for further chemical modification or act as a key binding element in biological targets. The ability to functionalize both the ketone and the nitrogen substituent makes this compound a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.
Context within Piperidine Heterocycle Research
Piperidine and its derivatives are a cornerstone of heterocyclic chemistry and are extensively studied for their diverse biological activities. The piperidin-4-one scaffold, in particular, is a well-established pharmacophore found in a variety of therapeutic agents. nih.gov These compounds have been reported to possess a wide range of pharmacological activities, including but not limited to, anticancer and antiviral properties. nih.gov
The introduction of an N-(2-methoxyethyl) substituent can modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. The methoxyethyl group can influence factors such as membrane permeability, metabolic stability, and receptor binding affinity. Research into N-substituted piperidines is a vibrant area of medicinal chemistry, with a continuous effort to synthesize and evaluate new derivatives with improved therapeutic profiles. While direct research on the biological activity of this compound is not extensively documented, its structural similarity to other biologically active piperidines suggests its potential as a precursor for the development of new therapeutic agents.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 33771-04-9 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons, the ethyl bridge protons, and the protons of the piperidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the piperidine ring, the ethyl bridge carbons, and the methoxy carbon. |
| IR Spectroscopy | A characteristic strong absorption band for the C=O (ketone) stretch, typically in the range of 1700-1725 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Note: The information in this table is predictive and based on the general spectroscopic properties of similar piperidin-4-one derivatives. Actual experimental data may vary.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBGCFOBLIWBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33771-04-9 | |
| Record name | 1-(2-methoxyethyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Methoxyethyl Piperidin 4 One
N-Alkylation Strategies for Piperidin-4-one Core Introduction
A common and direct approach to synthesizing 1-(2-Methoxyethyl)piperidin-4-one is through the N-alkylation of a piperidin-4-one core. This involves the reaction of the secondary amine of the piperidone with an appropriate alkylating agent.
Direct N-Alkylation of 4-Piperidone (B1582916) Hydrohalide Salts
The direct N-alkylation of 4-piperidone hydrohalide salts is a frequently utilized method. In this reaction, the piperidone salt is treated with a base to generate the free piperidone, which then acts as a nucleophile. This is followed by the addition of an alkylating agent, such as a 2-methoxyethyl halide.
For instance, 4-piperidone hydrochloride monohydrate can be reacted with 1-bromo-2-methoxyethane (B44670) in the presence of a base like potassium carbonate and a solvent such as acetonitrile (B52724). The mixture is typically heated to reflux to drive the reaction to completion.
Table 1: Representative Reaction Conditions for Direct N-Alkylation
| Starting Material | Alkylating Agent | Base | Solvent | Temperature |
| 4-Piperidone hydrochloride monohydrate | 2-Bromoethyl methyl ether | Potassium Carbonate | Acetonitrile | Reflux |
Reductive Alkylation Approaches in Analogous Systems
Reductive alkylation, also known as reductive amination, provides an alternative to direct alkylation. In this two-step, one-pot process, a secondary amine reacts with a carbonyl compound to form an iminium ion, which is then reduced to the corresponding tertiary amine. For the synthesis of this compound, this would involve the reaction of 4-piperidone with methoxyacetaldehyde.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mild nature and selectivity for reducing the iminium ion in the presence of the ketone group on the piperidone ring. sciencemadness.org This method is widely applicable for the preparation of various N-substituted piperidines.
Cyclization Reactions for the Formation of the Piperidin-4-one Skeleton
An alternative to N-alkylation is the construction of the piperidin-4-one ring itself through cyclization reactions. These methods build the heterocyclic ring from acyclic precursors.
Dieckmann Condensation and Related Cyclization Pathways to 4-Piperidones
The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which can then be converted to a cyclic ketone. dtic.milresearchgate.netsciencemadness.org To synthesize this compound using this method, an acyclic amino diester bearing the 2-methoxyethyl group would be required as the starting material.
This diester, upon treatment with a base such as sodium ethoxide, undergoes cyclization to form a piperidone ring with a carbomethoxy group at the 3-position. researchgate.net Subsequent hydrolysis and decarboxylation of this intermediate yield the desired this compound. dtic.milresearchgate.net Careful control of reaction conditions is necessary to favor the intramolecular cyclization and prevent polymerization. researchgate.net
Mannich Condensation Routes to 4-Piperidone Derivatives
The Mannich reaction is a three-component condensation that can be used to construct the piperidin-4-one skeleton. sciencemadness.orgnih.gov This reaction involves an amine, an aldehyde (often formaldehyde), and a ketone containing at least one acidic proton. jofamericanscience.org
To prepare this compound, 2-methoxyethylamine (B85606) would be used as the amine component. This would be condensed with formaldehyde (B43269) and a suitable ketone, such as a dialkyl ketone, to form the piperidone ring. The pH of the reaction is a critical parameter that needs to be controlled for the reaction to proceed efficiently. dtic.mil
Methodological Advancements in Reaction Conditions and Yield Optimization
Efforts to improve the synthesis of piperidone derivatives often focus on optimizing reaction conditions to increase yields and simplify procedures. For direct N-alkylation, this can involve screening different bases, solvents, and catalysts. The use of phase-transfer catalysts, for example, can enhance the reaction rate between reactants in different phases. diva-portal.org
Chemical Transformations and Derivatization Strategies of 1 2 Methoxyethyl Piperidin 4 One
Reactivity of the Ketone Moiety in 1-(2-Methoxyethyl)piperidin-4-one
The carbonyl group is a key site for introducing structural diversity into the this compound framework. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of substituted piperidine (B6355638) derivatives.
Reductive Amination for C4-Substituted Piperidine Derivatives
Reductive amination is a powerful and widely used method for converting the ketone in this compound into various C4-amino substituted piperidines. psu.eduresearchgate.net This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). psu.eduorganic-chemistry.org The choice of reducing agent can be critical, as some, like sodium cyanoborohydride, are highly toxic. psu.edu Titanium(IV) isopropoxide has also been employed as a mediator in these reactions, facilitating the formation of the imine intermediate. psu.edu
This strategy has been successfully applied in the synthesis of various biologically active compounds. For instance, reductive amination of N-Boc-piperidin-4-one (a related piperidone) with 3,4-dichloroaniline (B118046) has been a key step in the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net The general applicability of this method allows for the introduction of a wide range of substituents at the C4 position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery. nih.govnih.gov
Table 1: Examples of Reductive Amination Reactions with Piperidin-4-ones
| Amine Reactant | Reducing Agent | Product Type | Reference |
|---|---|---|---|
| Primary Amines | NaBH(OAc)₃ | N-Substituted 4-aminopiperidines | organic-chemistry.org |
| 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)piperidin-4-amine | researchgate.net |
| Benzylamine | Ti(Oi-Pr)₄/NaBH₄ | N-Benzyl-4-aminopiperidines | psu.edu |
Other Carbonyl Group Modifications and Transformations
Beyond reductive amination, the ketone moiety of this compound can undergo a variety of other chemical modifications. These reactions further expand the range of accessible derivatives.
One notable transformation is the condensation reaction with alkynes. For example, the modified Favorskii reaction between 1-(2-ethoxyethyl)-4-oxopiperidine and 1-octyne (B150090) yields 1-(2-ethoxyethyl)-4-octynyl-4-hydroxypiperidine. researchgate.net The resulting hydroxyl group can be further acylated to produce corresponding esters, which have shown potential myelostimulatory activity. researchgate.net
The ketone can also participate in Strecker-type condensations. An optimized Strecker reaction of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide produces an anilino-nitrile, which can be further transformed into an anilino-amide and then an anilino-ester. researchgate.net Such multi-step syntheses are pivotal in creating complex pharmaceutical intermediates. researchgate.net
Additionally, the ketone can be a precursor for the synthesis of oximes. The reaction of piperidin-4-ones with hydroxylamine (B1172632) or its salts leads to the formation of piperidin-4-one oximes. chemrevlett.com These oximes can be further derivatized, for instance, into oxime esters, which have been explored for their biological activities. chemrevlett.com
Transformations Involving the Piperidine Nitrogen Atom
The tertiary nitrogen atom in the piperidine ring of this compound is a nucleophilic center that can participate in various chemical reactions, allowing for modification of the N-substituent.
Nucleophilic Substitution Reactions of the Piperidine Nitrogen
The piperidine nitrogen can act as a nucleophile in substitution reactions, enabling the introduction of various alkyl or aryl groups. nih.gov For instance, in the synthesis of N-substituted piperidines, the nitrogen atom can be alkylated with reagents like bromoacetonitrile, 2-iodoethanol, and 2-chloro-N,N-dimethylethylamines. researchgate.net This allows for the elongation of the side chain and the incorporation of different functional groups.
Aza-Michael reactions represent another avenue for modifying the piperidine nitrogen. This reaction involves the conjugate addition of the nitrogen nucleophile to α,β-unsaturated compounds like acrylonitrile (B1666552) and tert-butyl acrylate, leading to three-carbon modified derivatives. researchgate.net
Formation of Amide Linkages via Piperidine Nitrogen
While the piperidine nitrogen in the parent compound is tertiary, derivatization strategies can lead to secondary piperidines, which can then undergo acylation to form amide bonds. masterorganicchemistry.comyoutube.com This is a common strategy in medicinal chemistry to introduce a wide range of substituents and modulate the physicochemical properties of the molecule. dndi.org
The formation of an amide bond typically involves reacting the secondary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between a carboxylic acid and the amine. masterorganicchemistry.com The synthesis of amides is a fundamental transformation in the preparation of numerous pharmaceuticals. researchgate.net
General Derivatization Approaches for Structure-Activity Relationship Studies
The chemical space around the this compound scaffold can be systematically explored through various derivatization strategies to establish structure-activity relationships (SAR). nih.govmdpi.com This is a cornerstone of modern drug discovery, aiming to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
For instance, in the development of inhibitors for the enzyme MenA from Mycobacterium tuberculosis, a piperidine-based scaffold was systematically modified at three distinct regions: a western, central, and eastern moiety. nih.gov This approach allowed for a comprehensive evaluation of how different substituents impact the inhibitory activity.
Similarly, in the design of σ1 receptor ligands, the piperidine ring serves as a versatile platform. nih.gov The introduction of various substituents on the nitrogen atom and at other positions of the ring allows for the fine-tuning of receptor affinity and selectivity. nih.gov The synthesis of a series of related analogs with systematic structural variations is crucial for understanding the key molecular interactions that govern biological activity. nih.gov
Advanced Synthetic Utility of 1 2 Methoxyethyl Piperidin 4 One As a Key Building Block
Precursor in the Multistep Synthesis of Bilastine (B1667067) and Analogous Antihistaminic Agents
1-(2-Methoxyethyl)piperidin-4-one is a key component in the synthesis of the second-generation antihistamine, Bilastine. museonaturalistico.itgoogleapis.comgoogle.com Several synthetic routes to Bilastine utilize a derivative of this piperidinone, namely 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzoimidazole. googleapis.compatsnap.compatsnap.com
In one common approach, this benzimidazole (B57391) derivative is condensed with a substituted phenyl propionate (B1217596) to form the Bilastine core structure. patsnap.com For instance, 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole can be reacted with methyl 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionate to yield bilastine methyl ester, which is then hydrolyzed to the final Bilastine product. patsnap.com Another method involves the reaction of 2-{2-[4-(2-chloroethyl)phenyl]propyl}-4,5-dihydro-4,4-dimethyloxazole with 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. patsnap.com
The synthesis of analogous antihistaminic agents also employs piperidine (B6355638) derivatives. For example, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and showed significant H1-antihistaminic activity. nih.gov The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines has also been explored for the development of new antihistaminic agents. nih.gov
Intermediate in the Construction of Diverse Bioactive Heterocyclic Systems
The reactivity of the ketone group in this compound allows for its use as a starting point for the synthesis of various heterocyclic systems with significant biological activities.
Imidazolidine-2,4-dione Derivatives
Imidazolidine-2,4-diones, also known as hydantoins, are a class of compounds with a range of pharmacological properties, including anticonvulsant and antidiabetic activities. mdpi.comresearchgate.net The synthesis of novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives has been accomplished, and these compounds have been evaluated as inhibitors of bacterial virulence factors in Pseudomonas aeruginosa. nih.gov Some of these derivatives have shown complete inhibition of protease and hemolysin production. nih.gov The synthesis often involves the reaction of amino acids with isocyanates or isothiocyanates. mdpi.comresearchgate.net The development of imidazolidine-2,4-dione derivatives as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B) is also an active area of research for the treatment of type 2 diabetes. nih.gov
Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antihistaminic, anxiolytic, and antimicrobial effects. nih.govnih.govrasayanjournal.co.in The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds. nih.govrasayanjournal.co.in For instance, 2-(4-methoxyphenyl)-1H-benzimidazole has been synthesized from o-phenylenediamine and 4-methoxybenzaldehyde. nih.gov The alkylation of a benzimidazole nitrogen with a 2-methoxyethyl group is a key step in the synthesis of some antihistaminic agents. google.com
Imidazopyridine Derivatives
Imidazopyridines are fused aza-heterocycles that have garnered significant interest in medicinal chemistry due to their antibacterial, kinase inhibitory, and anticancer activities. nih.govnih.gov The synthesis of imidazo[1,2-a]pyridines is commonly achieved through the reaction of 2-aminopyridines with various carbonyl compounds or their equivalents. nih.govorganic-chemistry.org For example, a NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines provides a route to C3-carbonylated imidazopyridines. nih.gov
Indazole-3-carboxamide Derivatives
Indazole-3-carboxamides represent another class of bioactive molecules, with some derivatives showing potential as PARP-1 inhibitors for the treatment of diabetes. nih.gov The synthesis of these compounds often involves the coupling of 1H-indazole-3-carboxylic acid with various amines. derpharmachemica.comresearchgate.net For example, a series of N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The compound N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-5-phenyl-1H-indazole-3-carboxamide is a specific example within this class that has been investigated for its therapeutic potential. ontosight.ai
Pyrazolo[3,4-d]thiazole Derivatives
Pyrazolo[3,4-d]thiazole derivatives have been synthesized and evaluated for various biological activities, including as potential anti-HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors and as MurA inhibitors against multidrug-resistant pathogens. nih.govrsc.org One synthetic approach involves the cyclization of 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones with phenylhydrazine. nih.gov Another method describes a one-pot synthesis of α-aminophosphonate derivatives of pyrazolo[4,3-d]thiazoles. rsc.org
Contribution to the Synthesis of Ligands for Specific Molecular Targets
The substituted piperidin-4-one framework, particularly this compound, serves as a versatile and crucial building block in medicinal chemistry for the synthesis of targeted ligands. Its inherent structural features allow for systematic modifications, enabling the development of molecules with high affinity and selectivity for specific biological targets. The piperidine ring acts as a key scaffold or pharmacophore that can be strategically functionalized to optimize interactions with the binding sites of various receptors and enzymes. nih.gov
Sigma (σ) Receptor Ligands
A significant application of the piperidin-4-one core is in the development of ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders and cancer. Researchers have synthesized novel series of σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold. nih.gov The synthesis often involves key steps such as the conjugate addition of a nucleophile to a dihydropyridin-4-one precursor, followed by homologation and the introduction of various amino groups and N-substituents on the piperidine ring. nih.gov
Studies have demonstrated that the nature of the substituent on the piperidine nitrogen is critical for σ1 receptor affinity. For instance, 1-methylpiperidine (B42303) derivatives have shown particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov In contrast, replacing the methyl group with a proton, a tosyl group, or an ethyl group leads to a considerable decrease in σ1 affinity. nih.gov Molecular dynamics simulations have revealed that these differences in affinity arise from varied interactions between the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the σ1 receptor, which includes key amino acid residues like Leu105, Thr181, and Tyr206. nih.gov The piperidine nitrogen typically acts as the positive ionizable center within the pharmacophore model for sigma receptor ligands. nih.gov
Dopaminergic Ligands
The piperidine scaffold is also instrumental in creating ligands for dopamine (B1211576) receptors, which are primary targets in the treatment of psychosis, schizophrenia, and Parkinson's disease. For example, a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized and evaluated for their affinity to the dopamine D2 receptor (D2 DAR). nih.gov In these structures, the piperidine moiety is a core element. The synthesis of such complex molecules leverages piperidin-4-one derivatives as key intermediates. researchgate.net
Docking analyses of these ligands with the D2 DAR have proposed that a salt bridge between the piperidine moiety's nitrogen and the aspartate residue Asp114 of the receptor is a key stabilizing interaction. nih.gov The most active compound from one study, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, demonstrated a high affinity with a K_i_ value of 54 nM. nih.gov This highlights the utility of the substituted piperidine structure in probing and mapping the arylpiperazine binding site of the D2 dopamine receptor. nih.gov
Other Molecular Targets
The versatility of the piperidin-4-one scaffold extends to other important molecular targets. Derivatives have been used as building blocks in the synthesis of ligands for the muscarinic acetylcholine (B1216132) receptor (mAChR). medchemexpress.com Furthermore, the core structure is found in a wide array of pharmacologically active agents, including those with anticancer and anti-HIV properties, underscoring its broad applicability in drug discovery. nih.gov The ability to modify the piperidin-4-one pharmacophore allows for fine-tuning of molecular properties to achieve better receptor interactions and desired biological activities. nih.gov
Research Findings on Ligands Synthesized from Piperidin-4-one Scaffolds
| Ligand/Derivative Class | Molecular Target | Key Research Findings |
| 4-(2-aminoethyl)piperidine Derivatives | Sigma-1 (σ1) Receptor | The N-substituent on the piperidine ring is crucial for affinity; 1-methylpiperidines show high affinity and selectivity. The piperidine nitrogen interacts with a lipophilic pocket (Leu105, Thr181, Tyr206). nih.gov |
| 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 Receptor (D2 DAR) | The piperidine nitrogen can form a stabilizing salt bridge with Asp114 in the receptor binding site. The most active synthesized ligand had a K_i of 54 nM. nih.gov |
| Substituted Piperidines | Muscarinic Acetylcholine Receptor (mAChR) | 4-Hydroxy-1-(2-phenylethyl)piperidine, a related structure, serves as a building block for mAChR ligands. medchemexpress.com |
| Various Piperidin-4-one Derivatives | Anticancer / Anti-HIV Targets | The piperidin-4-one nucleus is a versatile pharmacophore that can be modified to create agents with anticancer and anti-HIV activities. nih.gov |
Analytical and Spectroscopic Characterization Methodologies for 1 2 Methoxyethyl Piperidin 4 One and Its Synthetic Products
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural features. For derivatives of 1-(2-Methoxyethyl)piperidin-4-one, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the characterization of piperidin-4-one derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the protons of the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen and the methoxy (B1213986) group in the 1-(2-methoxyethyl) substituent exhibit characteristic chemical shifts. For example, in a study of 1,2,4-triazole (B32235) derivatives incorporating a piperazine (B1678402) moiety (a related heterocyclic structure), the protons of the piperazine ring were observed at 2.96 and 3.16 ppm, while methoxy group protons appeared as a singlet at 3.75 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the piperidin-4-one ring is particularly diagnostic, appearing at a significantly downfield chemical shift (typically >190 ppm). nih.gov The carbons of the piperidine ring and the methoxyethyl side chain can be assigned based on their chemical shifts and by using advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.
Table 1: Representative ¹H and ¹³C NMR Data for a Piperidine Derivative Scaffold Note: This table is a representative example based on related structures. Actual chemical shifts for this compound derivatives may vary.
| Atom Position | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C=O (C4) | - | >190 | Characteristic ketone carbonyl signal. nih.gov |
| Piperidine C-H (C2, C6) | ~2.5 - 3.0 (multiplet) | ~50 - 55 | Adjacent to nitrogen. |
| Piperidine C-H (C3, C5) | ~2.2 - 2.6 (multiplet) | ~40 - 45 | Adjacent to carbonyl and C2/C6. |
| N-CH₂ (side chain) | ~2.7 (triplet) | ~55 - 60 | Methylene group attached to piperidine nitrogen. |
| O-CH₂ (side chain) | ~3.5 (triplet) | ~70 - 75 | Methylene group attached to the ether oxygen. |
| O-CH₃ (side chain) | ~3.3 (singlet) | ~58 - 60 | Characteristic methoxy group signal. nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present.
For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of the key carbonyl (C=O) group of the ketone, which exhibits a strong, sharp absorption band typically in the range of 1715-1740 cm⁻¹. Other important absorptions include the C-N stretching of the tertiary amine in the piperidine ring (around 1100-1250 cm⁻¹) and the C-O-C stretching of the ether linkage in the methoxyethyl side chain (typically around 1070-1150 cm⁻¹). The presence of these characteristic bands provides strong evidence for the successful synthesis of the target structure. mdpi.comasianpubs.org
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Ketone | C=O Stretch | 1715 - 1740 | Strong, Sharp |
| Tertiary Amine | C-N Stretch | 1100 - 1250 | Medium |
| Ether | C-O-C Stretch | 1070 - 1150 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, providing a means to confirm its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough precision to deduce the elemental composition. mdpi.com
In addition to determining the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺), tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. rsc.org When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. nih.gov The fragmentation pathways of piperidine alkaloids and their derivatives have been investigated, revealing patterns that can aid in structural elucidation. nih.govresearchgate.netscielo.br Common fragmentation pathways for piperidine-containing compounds often involve cleavages alpha to the nitrogen atom and rearrangements. The fragmentation of the 1-(2-methoxyethyl) side chain would also produce diagnostic ions.
For example, studies on piperidine alkaloids using electrospray ionization (ESI)-MS/MS show that a major fragmentation pathway is the neutral loss of water or other small molecules from the substituent groups. nih.govscielo.br The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and the nature of its substituents.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic chemistry, it is essential for both isolating the desired product from reaction byproducts and starting materials, and for assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile synthetic compounds like this compound and its derivatives. nih.gov Purity assessment is a critical application, where HPLC can separate the target compound from even closely related impurities. researchgate.net A validated HPLC method provides quantitative information on the purity of a sample, often expressed as a percentage of the total peak area.
A typical HPLC setup for these compounds involves a reversed-phase column (such as C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the piperidin-4-one structure provides a chromophore, although its absorption may not be strong. For derivatives with aromatic rings, UV detection is highly effective. nih.gov
Table 3: Example HPLC Method Parameters for Piperidine Derivative Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase Octadecyl (C18), e.g., LiChrosorb 100 RP-18 | researchgate.net |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2-3) | researchgate.net |
| Detection | UV at ~239 nm | researchgate.net |
| Flow Rate | 1.0 mL/min | - |
| Analysis Type | Gradient or Isocratic Elution | nih.gov |
Gas Chromatography (GC) is a powerful separation technique best suited for compounds that are volatile and thermally stable. google.com While this compound itself may have limited volatility, GC is highly applicable to the analysis of more volatile precursors, byproducts, or certain synthetic derivatives. The piperidine ring itself is a stable chemical entity suitable for GC analysis. google.com
In a GC analysis, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The choice of column is critical, with capillary columns like those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, HP-5) being common for the analysis of amine-containing compounds. google.com
Detection can be accomplished using a Flame Ionization Detector (FID), which is a robust, universal detector for organic compounds, or more definitively with a Mass Spectrometer (GC-MS). unodc.org GC-MS combines the separation power of GC with the detection power of MS, allowing for the identification of individual components in a mixture based on both their retention time and their mass spectrum. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Methoxyethyl)piperidin-4-one, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization. For example, introducing the 2-methoxyethyl group to a piperidin-4-one precursor via alkylation under inert atmospheres (e.g., N₂). Catalysts like BF₃·Et₂O or phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency. Reaction temperatures between 60–80°C and anhydrous solvents (e.g., THF or DCM) are critical to minimize side reactions .
- Key Parameters :
- Catalyst : BF₃·Et₂O (0.5–1.0 equiv).
- Solvent : THF, reflux at 70°C.
- Yield : 65–80% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and confirms ring conformation .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and potential stereochemical ambiguities. Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C yields diffraction-quality crystals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 200.1284) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (STOT SE 3) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like tyrosinase). Dock derivatives into active sites using Lamarckian genetic algorithms, with grid parameters adjusted to binding pocket dimensions .
Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives?
- Methodological Answer :
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts affecting bioactivity .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxyethyl vs. methyl groups) and compare IC₅₀ values in enzyme inhibition assays .
- Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across studies .
Q. How can this compound serve as a scaffold for designing CNS-targeted drugs?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxyethyl group with lipophilic moieties (e.g., benzyl) to enhance blood-brain barrier penetration .
- In Vivo Testing : Administer derivatives (10 mg/kg, i.p.) in rodent models and measure brain-plasma ratios via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
